Product packaging for Combretastatin A1(Cat. No.:CAS No. 109971-63-3)

Combretastatin A1

Cat. No.: B012590
CAS No.: 109971-63-3
M. Wt: 332.3 g/mol
InChI Key: YUSYSJSHVJULID-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Combretastatin A-1 is a cis-stilbene natural product originally isolated from the South African bush willow tree, Combretum caffrum . It functions as a highly potent microtubule polymerization inhibitor by binding to the colchicine-binding site on β-tubulin, thereby disrupting the cellular cytoskeleton and mitotic spindle formation . This primary mechanism leads to profound antiangiogenic and vascular disrupting effects, inducing rapid apoptosis in proliferating endothelial cells and causing hemorrhagic necrosis in tumor tissue . In research applications, Combretastatin A-1 has demonstrated outstanding in vitro and in vivo anti-tumor activity against a range of carcinoma cell lines, including hepatocellular carcinoma (HCC) . Studies show it induces apoptosis in cancer cells through a GSK-3β-dependent mechanism, downregulating key survival proteins such as Mcl-1 and β-catenin via inhibition of the Wnt/β-catenin pathway . Furthermore, it exhibits activity against tumor-associated macrophages (TAMs) within the tumor microenvironment, highlighting its potential for dual targeting of both cancer cells and supportive stromal components . This product is supplied with a guaranteed purity of ≥98% (as verified by HPLC) and is a valuable tool for scientists investigating novel cancer therapeutics, vascular biology, tubulin dynamics, and combination therapies with chemotherapeutic agents like paclitaxel and carboplatin . Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O6 B012590 Combretastatin A1 CAS No. 109971-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYSJSHVJULID-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028842
Record name Combretastatin A-1
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Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109971-63-3
Record name Combretastatin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109971-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Combretastatin A-1
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretastatin A-1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMBRETASTATIN A-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Combretastatin A 1 Activity

Molecular Mechanism of Action: Tubulin Binding and Microtubule Disruption

Combretastatin (B1194345) A-1 exerts its biological effects by targeting tubulin, the protein subunit that polymerizes to form microtubules. ontosight.aicaymanchem.commycancergenome.orgmedchemexpress.comontosight.aimedchemexpress.commedchemexpress.cn Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell shape, intracellular transport, and cell division, particularly in the formation of the mitotic spindle. wikipedia.orgresearchgate.net CA-1 disrupts these vital cellular processes by interfering with microtubule dynamics. ontosight.aiwikipedia.orgontosight.ai

Interaction with the Colchicine (B1669291) Binding Site on β-Tubulin

A key aspect of Combretastatin A-1's mechanism is its binding to the colchicine binding site located on the β-tubulin subunit. ontosight.aicaymanchem.commycancergenome.orgmedchemexpress.comontosight.aimedchemexpress.commedchemexpress.cnnih.govnih.gov This site is distinct from the binding sites of other microtubule-targeting agents like vinca (B1221190) alkaloids. mdpi.com By binding to this specific site, CA-1 prevents the proper assembly and polymerization of tubulin heterodimers into microtubules. ontosight.aicaymanchem.commycancergenome.orgmedchemexpress.comontosight.ainih.gov Research indicates that CA-1 has a high affinity for the colchicine binding site, with one study suggesting it may be one of the most potent antagonists of colchicine binding known, showing nearly 99% inhibition at equal concentrations. medcraveonline.com

Inhibition of Microtubule Assembly and Polymerization

The binding of Combretastatin A-1 to the colchicine site on β-tubulin directly inhibits the polymerization of tubulin and promotes the depolymerization of existing microtubules. ontosight.aicaymanchem.commycancergenome.orgmedchemexpress.comontosight.aimedchemexpress.commedchemexpress.cnnih.gov This disruption of microtubule dynamics leads to the disassembly of the microtubular network within the cell. nih.gov Studies have shown that CA-1 is a potent inhibitor of microtubule assembly in vitro. caymanchem.comnih.gov For instance, Combretastatin A1 has been shown to inhibit microtubule assembly with an ID50 of 2 µM. caymanchem.com

Consequences on Cell Cycle Progression and Mitotic Arrest

The disruption of microtubule formation by Combretastatin A-1 has significant consequences for cell cycle progression. ontosight.aimedchemexpress.comnih.gov Microtubules are essential for the formation of the mitotic spindle, which is required for the proper segregation of chromosomes during mitosis. ontosight.aiwikipedia.orgresearchgate.net Inhibition of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest, primarily at the G2/M phase. mdpi.comontosight.aimedchemexpress.comresearchgate.netnih.govelsevier.es This mitotic arrest activates the spindle assembly checkpoint, which monitors chromosome alignment and microtubule attachment. Prolonged activation of this checkpoint ultimately triggers downstream events that can lead to cell death. plos.org Studies involving gene silencing of BubR1, a key component of the mitotic spindle checkpoint, have demonstrated that BubR1 is required to maintain the G2M arrest induced by combretastatins and limit the formation of polyploid cells. nih.govresearchgate.net

Cellular Effects of Combretastatin A-1

Beyond its direct effects on tubulin and the cell cycle, Combretastatin A-1 elicits several critical cellular responses, particularly in rapidly proliferating cells. mycancergenome.org

Induction of Apoptosis in Proliferating Endothelial Cells

Combretastatin A-1 is recognized as a vascular disrupting agent (VDA) due to its ability to selectively target and damage the rapidly proliferating endothelial cells that form the neovasculature in tumors. mdpi.comwikipedia.orgmycancergenome.orgwikipedia.orgnih.gov Disruption of tubulin in these endothelial cells leads to changes in cell shape and structure, contributing to the shutdown of tumor blood flow. wikipedia.org This disruption can induce apoptosis (programmed cell death) in proliferating endothelial cells. wikipedia.orgmycancergenome.orgontosight.aicancer.govresearchgate.net Studies have shown that apoptosis can occur in tumor endothelial cells within hours of treatment with a prodrug of CA-1. researchgate.net The induction of apoptosis in HepG2 cells by Combretastatin A-1 phosphate (B84403) has been linked to microtubule depolymerization-induced AKT inactivation and the removal of GSK-3β inhibition. nih.govmedchemexpress.comtargetmol.com This pathway can lead to the down-regulation of Mcl-1, an anti-apoptotic protein. nih.govmedchemexpress.com

Cytotoxicity against various carcinoma cell lines

Combretastatin A-1 and its prodrugs have demonstrated cytotoxicity against a range of carcinoma cell lines in vitro. caymanchem.commycancergenome.orgmedchemexpress.commedchemexpress.com This cytotoxic effect is primarily attributed to its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. ontosight.aiwikipedia.orgontosight.ai

Research findings illustrate the cytotoxic potential of Combretastatin A-1 against various cancer cell lines. The following table summarizes some reported IC50 values:

Cell LineIC50 (nM)Reference
HepG29.2 caymanchem.commedchemexpress.commedchemexpress.com
SMMC-772112.8 medchemexpress.commedchemexpress.com
Hepa 1-632.9 medchemexpress.commedchemexpress.com
LM-333.8 medchemexpress.commedchemexpress.com
Bel-740238.4 medchemexpress.commedchemexpress.com
Huh7728.2 medchemexpress.commedchemexpress.com
BGC-80312.2 medchemexpress.commedchemexpress.com
MDA-MB-23117.6 medchemexpress.commedchemexpress.com
MCF-746.0 medchemexpress.commedchemexpress.com
A37561.0 medchemexpress.commedchemexpress.com
NCI-1975256.3 medchemexpress.commedchemexpress.com
CT-261075.0 medchemexpress.commedchemexpress.com
HT-292082.0 medchemexpress.com
A5492247.0 medchemexpress.com
Murine P388 Lymphocytic Leukemia990 (ED50 in ng/ml) nih.gov

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit cell growth by 50%. ED50 represents the median effective dose.

These data highlight the varying sensitivity of different cancer cell lines to Combretastatin A-1. While effective against numerous lines, some, like CT-26, HT-29, and A549, show higher IC50 values compared to others like HepG2 or SMMC-7721. medchemexpress.commedchemexpress.com Studies have also investigated the activity of CA-1 against drug-resistant cell lines, with some findings suggesting differential cytotoxicity compared to other combretastatins like CA-4. medcraveonline.comnih.gov

Vascular Disrupting Activity of Combretastatin A-1 and its Prodrugs

Combretastatin A-1 and its prodrugs, such as combretastatin A-1 phosphate (CA1P, OXi4503), function as vascular disrupting agents (VDAs). nih.govmdpi.comtandfonline.comcancer.govresearchgate.net Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the existing tumor vasculature, leading to its rapid shutdown and subsequent tumor cell death. nih.govamegroups.org CA1P is a water-soluble prodrug that is rapidly metabolized by endogenous phosphatases to the active form, CA1. nih.govcancer.gov

Preclinical studies have demonstrated the potent vascular disrupting effects of CA1P. In a mouse model, CA1P induced the shutdown of tumor blood vessels in a dose-dependent manner, with a median effective dose (ED50) of 3 mg/kg. researchgate.net This was significantly lower than the 43 mg/kg ED50 observed for combretastatin A-4 phosphate (CA4P), another well-characterized VDA from the combretastatin family. researchgate.net The vascular shutdown induced by CA1P at a dose of 6 mg/kg resulted in extensive cell loss within 24 hours, leading to a significant effect on tumor growth. researchgate.net Doses above 12.5 mg/kg completely repressed tumor growth, and doses above 25 mg/kg showed tumor regression in some animals. researchgate.net

Targeting Tumor Vasculature

Combretastatins, including CA1 and CA4, are tubulin-binding agents that are structurally related to colchicine. nih.gov They bind to tubulin at or near the colchicine binding site, inhibiting its polymerization into microtubules. medchemexpress.cnmolnova.comtargetmol.comaacrjournals.orgresearchgate.netresearchgate.net This disruption of microtubule dynamics primarily affects the rapidly proliferating endothelial cells of the tumor vasculature, which are more sensitive to microtubule depolymerization than the endothelial cells in normal, mature blood vessels. wikipedia.orgnih.gov The selective targeting of tumor vasculature is attributed to the inherent differences between tumor and normal blood vessels, with tumor vessels being persistently angiogenic, chaotic, and having leaky walls. tandfonline.com

The interaction of combretastatins with tubulin leads to morphological changes in endothelial cells. researchgate.net Studies with CA4P have shown that it induces phosphorylation of myosin light chain (MLC), leading to actinomyosin contractility, assembly of actin stress fibers, and formation of focal adhesions within minutes of exposure in human endothelial cells. ashpublications.org These changes contribute to the disruption of the endothelial barrier and the subsequent vascular shutdown.

Induction of Tumor Vascular Shutdown

The primary mechanism by which combretastatins induce tumor vascular shutdown is through the destabilization of tubulin in endothelial cells, leading to changes in cell shape and detachment. wikipedia.orgnih.govmdpi.comresearchgate.net This disruption compromises the integrity of the tumor blood vessels, causing a rapid and extensive reduction in blood flow. nih.govmdpi.com

Studies have shown that administration of combretastatin derivatives can lead to almost complete depletion of tumor blood flow within minutes. tandfonline.comtandfonline.com This stasis can be maintained for several hours, depending on the dose. tandfonline.comtandfonline.com For example, histological evaluations following combretastatin administration have shown that more than 90% of tumor vessels can become dysfunctional within 6 hours at a dose of 100 mg/kg in mice. mdpi.com This rapid cessation of blood flow effectively starves the tumor of oxygen and nutrients. tandfonline.comtandfonline.com

Hemorrhagic Necrosis in Tumor Tissue

The severe and prolonged reduction in tumor blood flow induced by vascular disrupting agents like CA1 and its prodrugs leads to widespread oxygen and nutrient deprivation within the tumor mass. mdpi.comtandfonline.comtandfonline.com This deprivation results in extensive tumor cell death, characterized by hemorrhagic necrosis. mdpi.comtandfonline.comamegroups.orgaacrjournals.org Hemorrhagic necrosis is a pattern of cell death indicative of vascular-mediated cytotoxicity, where the lack of blood supply causes tissue death and bleeding. nih.gov

Preclinical studies with CA1P have shown that its in vivo antitumor activity is accompanied by severe hemorrhagic necrosis in the tumor. aacrjournals.org This effect is a direct consequence of the vascular shutdown, primarily affecting the central, poorly vascularized regions of the tumor. tandfonline.comtandfonline.com While VDAs are highly effective at inducing massive tumor cell killing in the core, a rim of viable cells often persists at the periphery of the tumor, adjacent to normal tissues with intact vasculature. tandfonline.comtandfonline.comaacrjournals.org

Secondary Mechanisms of Biological Activity

Formation of Reactive Ortho-quinone Analogue

One significant secondary mechanism involves the oxidative metabolism of Combretastatin A-1 to reactive ortho-quinone intermediates. medchemexpress.cntandfonline.comresearchgate.netnih.govacs.org This process is facilitated by oxidative enzymes such as tyrosinase and peroxidases, which can be elevated in some tumor types. cancer.govresearchgate.net The presence of the vicinal diphenol (ortho-phenolic) moiety in CA1 is thought to enhance this reactivity compared to CA4. researchgate.netnih.gov

Oxidation of CA1 can generate at least two ortho-quinone products, Q1 and Q2. researchgate.netacs.org These reactive species have the potential to bind to nucleophiles, including protein thiols and potentially nucleic acids. cancer.govresearchgate.netacs.org Furthermore, the formation of these quinone intermediates can stimulate oxidative stress by enhancing the production of superoxide (B77818) and hydrogen peroxide. cancer.govresearchgate.netacs.orgoncotarget.com The formation of a hydroquinone-thioether conjugate (Q1H2-SG) from the addition of glutathione (B108866) (GSH) to Q1 has been detected in the liver of mice treated with CA1P, indicating the occurrence of this metabolic pathway in vivo. researchgate.netacs.org This oxidative activation and the resulting reactive metabolites may contribute to direct cell killing properties of CA1, potentially affecting the viable rim of tumor cells that may survive the initial vascular shutdown. researchgate.netresearchgate.netaacrjournals.org

Impact on Wnt/β-catenin Pathway

Combretastatin A-1 has been shown to inhibit the Wnt/β-catenin signaling pathway. medchemexpress.cnmolnova.comtargetmol.comnih.gov This inhibition is mediated through tubulin depolymerization, which leads to the deactivation of AKT. medchemexpress.cnmolnova.comtargetmol.comnih.gov Deactivated AKT results in the activation of GSK-3β, a key enzyme that phosphorylates β-catenin, targeting it for degradation. nih.gov The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. mdpi.com

Increase in Intracellular Daunorubicin (B1662515) Concentrations in MDR Cell Lines

Research has explored the potential of Combretastatin A-1 (CA-1) to modulate the effectiveness of other chemotherapeutic agents, particularly in the context of multidrug resistance (MDR). Studies investigating the interaction between Combretastatin A-1 and daunorubicin in daunorubicin-resistant P388 cell lines have provided notable insights.

Findings indicate that Combretastatin A-1 is effective in increasing the intracellular concentrations of daunorubicin in these resistant cell lines. wikipedia.orgguidetopharmacology.orgfishersci.ca This suggests a potential mechanism by which CA-1 could help circumvent the drug efflux mechanisms commonly associated with MDR. In a comparative study, Combretastatin A-1 was observed to be more efficient than its structural analogue, Combretastatin A-4, in enhancing intracellular daunorubicin accumulation in the resistant P388 cell lines. wikipedia.orgguidetopharmacology.org

It is important to note that this effect appears to be specific to resistant cells, as neither Combretastatin A-1 nor Combretastatin A-4 were capable of altering anthracycline accumulation in the parental, sensitive cell line. wikipedia.org The mechanism underlying the increased intracellular daunorubicin concentration in resistant cells by Combretastatin A-1 is thought to involve interaction with the drug efflux process operative in these cells. wikipedia.org Multidrug resistance in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs like daunorubicin out of the cell, thereby reducing their intracellular concentration and efficacy. scitoys.com While the precise molecular interaction between Combretastatin A-1 and the specific efflux pumps in the studied P388 cell lines is not fully detailed in the provided research snippets, the observed increase in intracellular daunorubicin suggests that CA-1 may interfere with this efflux process, leading to enhanced intracellular drug levels. wikipedia.org

While these findings demonstrate the capacity of Combretastatin A-1 to increase intracellular daunorubicin concentrations in specific MDR cell lines, detailed quantitative data tables illustrating the magnitude of this increase under varying conditions were not available in the provided search results.

Synthesis and Derivatization Strategies for Combretastatin A 1

Total Synthesis of Combretastatin (B1194345) A-1

The structure of Combretastatin A-1 was definitively established through X-ray crystal structure determination and total synthesis. nih.govscilit.com The total synthesis provides a route to obtain CA1 independently of its natural isolation.

Wittig Reaction Sequences

A key step in the total synthesis of Combretastatin A-1 has involved the use of the Wittig reaction. nih.govscilit.comwhiterose.ac.uk This reaction sequence in tetrahydrofuran (B95107) (THF) was reported to be a synthetic key step, providing a high yield (92.5%) and a favorable cis:trans isomer ratio of 9:1. nih.govscilit.com The Wittig reaction typically involves the reaction of a suitably functionalized arylaldehyde with an arylphosphonium salt, followed by the separation of the resulting E- and Z-isomers. nih.gov While the Wittig reaction can produce mixtures of isomers, methods have been explored to favor the desired Z-isomer, which is crucial for biological activity. mdpi.comucl.ac.uk

Prodrug Development and Phosphate (B84403) Analogs

Due to the limited water solubility of Combretastatin A-1, prodrug strategies have been developed to improve its pharmaceutical properties. researchgate.netmdpi.comnih.govgoogle.comnih.gov A prominent example is the development of phosphate analogs.

Combretastatin A-1 Phosphate (CA1P, OXi4503) Synthesis

Combretastatin A-1 phosphate (CA1P), also known as OXi4503, is a synthetic, water-soluble prodrug of Combretastatin A-1. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netscispace.com Synthetic methodologies have been established for the preparation of CA1P, including approaches suitable for the synthesis of radiolabeled forms. nih.gov Regioselective synthesis routes have been developed for the preparation of CA1 monophosphate derivatives, utilizing strategies such as tosyl protecting groups to differentiate between vicinal phenolic groups on the A-ring. acs.org

Rationale for Prodrug Development (e.g., solubility, stability)

The primary rationale behind developing prodrugs like Combretastatin A-1 phosphate is to overcome undesirable properties of the parent drug, particularly its poor aqueous solubility. nih.govscispace.comtandfonline.commedchemexpress.comhumanjournals.com Poor water solubility can significantly hinder the formulation of pharmaceutical preparations and limit the drug's distribution within biological systems. google.comnih.gov Prodrugs are designed to be pharmacologically inactive compounds that are converted into the active drug within the body through metabolic transformations, such as enzymatic cleavage. humanjournals.com This approach can improve properties like aqueous solubility, absorption, and distribution. humanjournals.com

In vivo Conversion of Prodrugs to Active Form

Combretastatin A-1 phosphate (OXi4503) functions as a prodrug that is converted in vivo to the active form, Combretastatin A-1. google.comaacrjournals.orgacs.orgtandfonline.com This conversion is typically facilitated by endogenous phosphatases, which cleave the phosphate group. nih.gov Studies have shown that the phosphorylated prodrug can efficiently convert to the active compound in vivo. researchgate.net The in vivo conversion of OXi4503 has been tentatively proposed to lead to the formation of a highly reactive o-quinone metabolite, which may contribute to its direct cell killing effects. aacrjournals.orgresearchgate.nettandfonline.comtandfonline.com

Synthesis of Novel Combretastatin A-1 Derivatives and Analogues

Beyond the development of prodrugs, significant effort has been directed towards synthesizing novel Combretastatin A-1 derivatives and analogues to explore structure-activity relationships and potentially identify compounds with improved potency, spectrum of activity, or pharmacokinetic properties. nih.govucl.ac.uknih.govaacrjournals.orgrsc.org The structural simplicity of combretastatins has facilitated the synthesis of numerous analogues. mdpi.comnih.govresearchgate.net

Synthetic strategies for generating novel derivatives and analogues often involve modifications to the A and B rings or the ethylene (B1197577) bridge of the stilbene (B7821643) structure. mdpi.com These modifications can include the introduction of different functional groups, such as fluorine-containing moieties or nitrogen-containing substituents. researchgate.netnih.govnih.govresearchgate.net For example, novel fluoro-analogs of CA1 have been designed and synthesized, some of which exhibited potent cytotoxicity. researchgate.netnih.gov Another approach involves the synthesis of compounds with altered core structures, such as pyrazole (B372694) analogues of Combretastatin A-1. nih.gov

Research findings from the synthesis and evaluation of these derivatives contribute to a deeper understanding of the structural features essential for tubulin binding and anti-cancer activity. ucl.ac.uknih.gov

Chiral Hydroxylation Reactions

Chiral hydroxylation reactions, such as those developed by Sharpless, have been applied to the trans (E)-isomer of Combretastatin A-1 as part of structure-activity relationship studies. acs.orgnih.govresearchgate.net These reactions introduce vicinal diol functionalities. Studies involving the (R,R)- and (S,S)-diols derived from the E-isomer of CA-1 have shown increased activity against certain cancer cell lines compared to the precursor E-stilbene. acs.orgnih.gov However, these chiral diols generally displayed less cancer cell growth inhibition and antibiotic activity than the natural cis-Combretastatin A-1. acs.orgnih.gov

Glucuronic Acid Derivatives

To improve water solubility, glucuronic acid derivatives of Combretastatin A-1 have been synthesized. Regio- and stereospecific synthetic routes have been established to prepare mono-β-d-glucuronic acid derivatives, specifically referred to as CA1G1 and CA1G2. acs.orgnih.gov The synthesis typically involves using methyl α-d-(1-deoxy-1-bromo,2,3,4-triacetyl)glucuronate as the glucuronide donor and a suitably protected CA-1 analogue as the glucuronide acceptor, often employing the Koenigs-Knorr methodology. acs.org Careful selection of protecting groups for the catechol ring of CA-1 is necessary for the regiospecific introduction of the glucuronic acid moiety, with the tosyl group proving advantageous in this regard. acs.orgnih.gov These monoglucuronic acid analogues generally exhibit lower cytotoxicity compared to the parent CA-1 against selected human cancer cell lines, with CA1G1 showing slightly greater potency than CA1G2. acs.orgnih.gov

2-Aminoimidazole-carbonyl Analogs

The incorporation of a 2-aminoimidazole-carbonyl motif as a replacement for the double bond in combretastatin analogues has been investigated. acs.orgnih.gov This modification aims to provide a stable structure with a pharmacodynamically interesting pattern of hydrogen bond donors/acceptors and maintain the required syn-orientation of the aryl rings. acs.orgnih.gov Studies on 2-aminoimidazole-carbonyl analogues of clinically relevant combretastatins, including CA-1, have demonstrated strong antiproliferative activities against various cancer cell lines. acs.orgnih.gov For instance, one such analogue (C-13) showed significantly higher antiproliferative activity than Combretastatin A-4 against lung carcinoma cells and greater selective cytotoxicity towards breast cancer cells compared to noncancerous counterparts. acs.orgnih.govmdpi.com This highlights the potential of this derivatization strategy in developing potent tubulin-targeting agents. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies on Combretastatin A-1 Derivatives

Structure-Activity Relationship (SAR) studies on combretastatins, including CA-1 and its derivatives, have been crucial in understanding the molecular features necessary for their biological activity, particularly their ability to inhibit tubulin polymerization and exert cytotoxic effects. taylorandfrancis.comnih.govresearchgate.nettandfonline.com These studies examine the impact of structural modifications on different parts of the molecule, including the aromatic rings and the bridge linking them. tandfonline.com

Importance of cis-stilbene (B147466) moiety

A fundamental finding from SAR studies is the critical importance of the cis (Z) configuration of the stilbene moiety for the antitubulin and antitumor activity of combretastatins. taylorandfrancis.comnih.govresearchgate.netglobalresearchonline.netacs.org The cis configuration is essential for the molecule to effectively bind to the colchicine (B1669291) site on tubulin and inhibit microtubule assembly. taylorandfrancis.comnih.govresearchgate.net The ethene bridge in the cis orientation provides the necessary structural rigidity and allows the aromatic rings to be positioned in a way that maximizes interaction with the binding site. taylorandfrancis.comnih.gov Studies have consistently shown a significant decrease in activity for the corresponding trans (E)-isomers compared to the cis isomers. nih.govacs.org Restricted rotation about the olefinic bridge and the distance between the two rings are also crucial for biological activity. taylorandfrancis.com

Influence of Substituent Modifications

SAR studies have also investigated the influence of substituent modifications on the aromatic rings of combretastatin A-1 derivatives. The trimethoxy "A"-ring (the 3,4,5-trimethoxyphenyl group) is generally considered essential for anchoring the molecule to the target site and maintaining a functional compound. nih.govresearchgate.netglobalresearchonline.net Modifications to the substitution pattern of the A-ring have often resulted in decreased potency compared to the 3,4,5-trimethoxy arrangement. tandfonline.com

The "B"-ring (the 3-hydroxy-4-methoxyphenyl group in CA-1) is generally more tolerant of structural modifications compared to the A-ring, particularly at the C-3' position. tandfonline.comnih.gov However, specific substituents on the B-ring play a significant role in activity. For CA-4 (a closely related combretastatin), the 4'-methoxy group appears important for cytotoxicity, while the 3'-hydroxy group is more amenable to modification. globalresearchonline.net Although CA-1 has a 1,2-diol functionality on one ring where CA-4 has a single hydroxyl group, the principles of substituent influence on binding and activity are explored in derivative synthesis. For example, the presence of vicinal phenolic groups in CA-1 can lead to oxidation to an ortho-quinone analogue, which may contribute to its biological activity. acs.orgacs.org Modifications to the B-ring, such as replacement with other aromatic or heterocyclic systems like indole (B1671886) or naphthalene, have been explored, yielding analogues with varying degrees of potency. mdpi.comtandfonline.commdpi.com

Preclinical Research and Therapeutic Potential of Combretastatin A 1

In vitro Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of Combretastatin (B1194345) A-1 and its phosphate (B84403) prodrug against a broad spectrum of cancer cell lines. caymanchem.comchemsrc.combioworld.combioscience.co.uknih.gov

Evaluation against various cancer cell lines (e.g., P388 murine lymphocytic leukemia, hepatocellular carcinoma)

Combretastatin A-1 has shown inhibitory activity against the proliferation of various cancer cell lines. caymanchem.comchemsrc.combioscience.co.uk For instance, it has demonstrated efficacy against hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 9.2 to 728.2 nM. caymanchem.comchemsrc.combioscience.co.uk Its activity has also been evaluated in other carcinoma cell lines, exhibiting IC50 values between 12.2 and 2,247 nM. caymanchem.comchemsrc.combioscience.co.uk

Specific studies have highlighted its activity against P388 murine lymphocytic leukemia cells, with reported ED50 values of approximately 0.2 µg/mL for certain derivatives. nih.govacs.orgacs.org The phosphate prodrug of Combretastatin A-1 has also shown potent cytotoxicity against human AML cells in vitro, with nanomolar activity. scispace.comnih.gov

Combretastatin A-1 (72 h exposure) has been shown to inhibit the growth of a variety of tumor cell lines, including HepG2, SMMC-7721, Hepa 1-6, LM-3, Bel-7402, Huh7, BGC-803, MDA-MB-231, MCF-7, A375, NCI-1975, CT-26, HT-29, and A549 cells, with IC50 values spanning a considerable range. chemsrc.com

An interactive table summarizing the in vitro cytotoxicity data against a panel of cancer cell lines is presented below:

Cell LineIC50 (nM)Exposure TimeSource
HepG2 (Hepatocellular Carcinoma)9.272 h chemsrc.com
SMMC-772112.872 h chemsrc.com
Hepa 1-632.972 h chemsrc.com
LM-333.872 h chemsrc.com
Bel-740238.472 h chemsrc.com
Huh7728.272 h chemsrc.com
BGC-80312.272 h chemsrc.com
MDA-MB-231 (Breast Cancer)17.672 h chemsrc.com
MCF-7 (Breast Cancer)46.072 h chemsrc.com
A37561.072 h chemsrc.com
NCI-1975256.372 h chemsrc.com
CT-261075.072 h chemsrc.com
HT-29 (Colon Cancer)2082.072 h chemsrc.com
A5492247.072 h chemsrc.com
P388 (Murine Lymphocytic Leukemia)~200 (ED50 µg/mL converted to nM)Not specified nih.govacs.orgacs.org

(Note: This is a static representation of the data table. In an interactive format, filtering, sorting, and searching capabilities could be enabled.)

Combretastatin A-1 has been shown to induce apoptosis in HepG2 cells, a process that is dependent on GSK3β and involves the downregulation of MCL-1 and β-catenin. caymanchem.comcaymanchem.comchemsrc.comnih.gov It also leads to the accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in HepG2 cells in a dose-dependent manner. targetmol.comchemsrc.comnih.gov

Comparative Cytotoxicity with Combretastatin A-4

Studies comparing the in vitro cytotoxicity of Combretastatin A-1 and Combretastatin A-4 have yielded varied results depending on the cell line and exposure time. While some studies suggest that Combretastatin A-4 is generally more potent against a wide range of human tumor cell lines, followed by Combretastatin A-1 and A-2 mdpi.com, other research indicates that Combretastatin A-1 can be more effective in certain contexts.

In comparative cytotoxicity assays using SW620 cells, both Combretastatin A-1 and Combretastatin A-4 demonstrated similar IC50 values after long-term exposures (24 and 96 hours). aacrjournals.org However, in shorter exposure assays (1 and 3 hours), Combretastatin A-1 was found to be more effective at killing host cells, with IC50 values up to three times lower than those for Combretastatin A-4 in the 1-hour assay. aacrjournals.org

Conversely, in studies involving daunorubicin-resistant P388 cell lines, Combretastatin A-4 was effective, while Combretastatin A-1 showed a high degree of cross-resistance. nih.gov This differential cytotoxicity was proposed to be partly due to an increased affinity of the drug-efflux process in these resistant cells for Combretastatin A-1 compared to Combretastatin A-4. nih.gov

In vivo Antitumor Efficacy in Murine Models

The in vivo efficacy of Combretastatin A-1 and its prodrugs has been evaluated in various murine tumor models, demonstrating significant antitumor and anti-vascular effects. caymanchem.comaacrjournals.orgbioscience.co.uknih.govnih.govacs.orgmedchemexpress.comresearchgate.net

Tumor Growth Delay and Regression

Combretastatin A-1 and its phosphate prodrug have been shown to inhibit tumor growth and induce tumor regression in murine models. caymanchem.comaacrjournals.orgbioscience.co.uknih.govacs.orgmedchemexpress.com In a hepatocellular carcinoma mouse xenograft model, Combretastatin A-1 inhibited tumor growth when administered at specific doses for a defined period. caymanchem.comcaymanchem.comchemsrc.commedchemexpress.com The phosphate prodrug, CA1P, has demonstrated significant tumor volume reduction in HepG2 subcutaneous xenograft models at certain doses. chemsrc.commedchemexpress.com In orthotopic hepatocellular carcinoma mouse models, CA1P also showed enhanced apoptosis. targetmol.comchemsrc.commedchemexpress.com

Studies in a transplantable murine colon tumor model (MAC 29) have shown that CA1P has in vivo antitumor activity, accompanied by severe hemorrhagic necrosis within the tumor. aacrjournals.org CA1P was found to be more effective at producing tumor growth delay than Combretastatin A-4 phosphate (CA4P) in this model. aacrjournals.org

In an acute myeloid leukemia (AML) xenograft model, the Combretastatin A-1 analogue OXi4503 (Combretastatin A-1 diphosphate) produced significant antitumor activity, including complete regression in a high percentage of mice at specific dosing regimens. scispace.comnih.govaacrjournals.org

Impact on Tumor Microenvironment

Combretastatin A-1 phosphate has been shown to impact the tumor microenvironment (TME). targetmol.commdpi.comnih.gov Studies in hepatocellular carcinoma in mice investigated the effects of CA1P on tumor-associated macrophages (TAMs). mdpi.comnih.gov CA1P was found to induce TAM apoptosis in vitro through a similar mechanism observed in cancer cells and effectively eliminated TAMs in the TME in vivo. targetmol.comnih.gov Furthermore, CA1P treatment altered the expression of TGF-β and TNF-α in the TME. nih.gov The ability of CA1P to affect both cancer cells and the microenvironment highlights its potential as a dual-acting agent. targetmol.commdpi.comnih.gov

Studies in specific tumor models (e.g., murine colon tumor, hepatocellular carcinoma xenograft, AML xenograft)

Preclinical studies utilizing specific murine tumor models have provided crucial insights into the efficacy of Combretastatin A-1 and its prodrugs.

In murine colon tumor models, CA1P has demonstrated in vivo antitumor activity and induced hemorrhagic necrosis. aacrjournals.org It was also found to be more efficacious against metastatic liver deposits of HT-29 and DLD-1 colon tumors. aacrjournals.org

Hepatocellular carcinoma xenograft models, including both subcutaneous and orthotopic implants, have been used to evaluate Combretastatin A-1 and CA1P. caymanchem.comcaymanchem.comtargetmol.comchemsrc.commedchemexpress.com These studies have shown inhibition of tumor growth and enhanced apoptosis. caymanchem.comcaymanchem.comtargetmol.comchemsrc.commedchemexpress.com

In AML xenograft models, the diphosphorylated prodrug OXi4503 has exhibited single-agent anti-leukemia activity. scispace.comnih.govnih.gov Studies have shown significant antitumor activity, including complete tumor regression, in subcutaneous AML xenografts. aacrjournals.org The combination of OXi4503 with cytarabine (B982) (ARA-C) was found to be more effective than either drug alone in xenografted human AML models. scispace.comnih.gov

An interactive table summarizing key in vivo efficacy findings in murine models is presented below:

Tumor ModelCompound/ProdrugKey FindingSource
Murine Colon Adenocarcinoma (MAC 29)CA1PDecreased functional vascular volume within hours. caymanchem.comcaymanchem.combioscience.co.uk caymanchem.comcaymanchem.combioscience.co.uk
Transplantable Murine Colon TumorCA1PIn vivo antitumor activity, severe hemorrhagic necrosis, more effective tumor growth delay than CA4P. aacrjournals.org aacrjournals.org
Hepatocellular Carcinoma XenograftCA1Inhibited tumor growth. caymanchem.comcaymanchem.comchemsrc.commedchemexpress.com caymanchem.comcaymanchem.comchemsrc.commedchemexpress.com
HepG2 Subcutaneous XenograftCA1PSignificant tumor volume reduction. chemsrc.commedchemexpress.com chemsrc.commedchemexpress.com
Orthotopic Hepatocellular CarcinomaCA1PEnhanced apoptosis. targetmol.comchemsrc.commedchemexpress.com targetmol.comchemsrc.commedchemexpress.com
AML Xenograft (HL-60)OXi4503Significant antitumor activity, including complete regression. aacrjournals.org aacrjournals.org
Xenografted Human AMLOXi4503 + ARA-CMore effective than either drug alone. scispace.comnih.gov scispace.comnih.gov

(Note: This is a static representation of the data table. In an interactive format, filtering, sorting, and searching capabilities could be enabled.)

Combretastatin A-1 has also been shown to enhance the effects of conventional chemotherapeutic agents such as carboplatin, paclitaxel, and cisplatin (B142131) in murine models of cancer. caymanchem.comcaymanchem.com Specifically, CA1P significantly potentiated the antitumour effects of cisplatin in a murine adenocarcinoma model. caymanchem.comnih.gov

Combination Therapies with Combretastatin A-1 Prodrugs

The therapeutic potential of vascular disrupting agents (VDAs) like combretastatin A-1 prodrugs is often maximized when used in combination with other cancer treatment modalities. Preclinical studies have explored the synergy of CA1P with conventional chemotherapies, radiotherapy, hyperthermia, and anti-angiogenic therapies to enhance antitumor efficacy and overcome potential resistance mechanisms. arvojournals.orgaacrjournals.org The rationale behind these combinations is to target different aspects of tumor biology, such as the well-perfused periphery of the tumor that may not be fully addressed by VDA monotherapy. nih.govportico.org

Synergy with Conventional Chemotherapeutic Agents (e.g., Carboplatin, Paclitaxel, Cisplatin, Cytarabine, Doxorubicin)

Preclinical investigations have demonstrated that combining combretastatin A-1 prodrugs with conventional chemotherapeutic agents can lead to enhanced antitumor effects. nih.gov This synergy is often attributed to the distinct mechanisms of action: VDAs target the tumor vasculature, inducing necrosis in the tumor core, while chemotherapeutic agents target rapidly dividing tumor cells, particularly those in the better-oxygenated periphery. portico.org

Studies combining CA1P (OXi4503) with cytarabine (ARA-C) in xenograft models of human acute myeloid leukemia (AML) have shown greater effectiveness compared to either drug administered alone. scispace.com This combination has advanced to clinical trials for patients with relapsed or refractory AML. scispace.com

While specific detailed preclinical data for CA1P combinations with carboplatin, paclitaxel, cisplatin, and doxorubicin (B1662922) were not as extensively highlighted as the combination with cytarabine in the provided snippets focusing explicitly on CA1, the general principle of combining VDAs like combretastatin prodrugs (including CA4P, a close analog) with these agents has shown promise in preclinical models. nih.govresearchgate.net For instance, preclinical and clinical data suggest that combretastatin A-4 phosphate (CA4P) can be effectively combined with chemotherapy. nih.gov The enhanced responses have been noted with a variety of chemotherapeutic agents. nih.gov

Combination with Radiotherapy

Combining vascular disrupting agents with radiotherapy is another strategy explored in preclinical research to improve tumor response. arvojournals.orgaacrjournals.orgnih.govresearchgate.netucl.ac.uk The rationale is that VDAs can induce tumor hypoxia by disrupting blood flow, which may then sensitize remaining tumor cells to the effects of radiation, particularly in the peripheral rim that survives VDA treatment. portico.org

Preclinical studies using combretastatin A-1 phosphate (CA1P) in combination with radiation in murine tumor models have been conducted to determine optimal scheduling for enhanced antitumor effect. mdpi.com These studies have demonstrated the potential benefit of combining VDAs with radiation to improve anti-tumor response, even with single-dose drug and radiation treatments. mdpi.com Research has also explored the combination of CA4P with fractionated radiotherapy, showing demonstrable tumor vascular effects in a clinical setting. ucl.ac.uk

Integration with Hyperthermia

The integration of combretastatin A-1 prodrugs with hyperthermia has been investigated in preclinical studies as a means to enhance antitumor effects. aacrjournals.orgtandfonline.com Hyperthermia, the elevation of tumor temperature, can directly damage cancer cells and also increase the sensitivity of tumors to other treatments like chemotherapy and radiotherapy by improving blood flow and oxygenation in some cases, or by directly enhancing the effects of VDAs.

A study investigating combretastatin-A1-disodium-phosphate (OXi4503) in combination with mild hyperthermia and/or radiation in a murine mammary carcinoma model showed that OXi4503 significantly enhanced the anti-cancer effect of mild hyperthermia. tandfonline.com The combination of radiation with heat and OXi4503 further reduced the radiation dose required to control 50% of the tumors (TCD50). tandfonline.com

Combination with Anti-angiogenic Therapies (e.g., Bevacizumab)

Combining vascular disrupting agents with anti-angiogenic therapies represents a dual approach to targeting the tumor vasculature: VDAs attack established blood vessels, while anti-angiogenic agents inhibit the formation of new ones. aacrjournals.orgnih.govtandfonline.comsci-hub.se This strategy aims to prevent the revascularization of the surviving tumor rim after VDA treatment. tandfonline.comresearchgate.net

Preclinical evaluations of combining VDAs, including CA1P (OXi4503) and CA4P, with anti-angiogenic agents like bevacizumab have demonstrated complementary antitumor effects. nih.govtandfonline.com For example, combining bevacizumab with CA4P or OXi4503 resulted in significantly greater tumor responses in a human clear cell renal carcinoma model than single-agent treatments. tandfonline.com This suggests that while VDAs reduce viable tumor mass, anti-angiogenic agents can impair subsequent tumor regrowth by interfering with the re-establishment of the tumor blood vessel network. nih.gov

Pharmacokinetic and Metabolic Studies of Combretastatin A-1 Prodrugs

Pharmacokinetic and metabolic studies are crucial for understanding how combretastatin A-1 prodrugs are absorbed, distributed, metabolized, and excreted, which can influence their efficacy and guide optimal dosing and scheduling in combination therapies. aacrjournals.orgcapes.gov.br

Metabolic Profile and Metabolite Identification

Studies on the metabolic profile of combretastatin A-1 (CA1) and its prodrugs, such as CA1P, have revealed a complex metabolic landscape. aacrjournals.orgcapes.gov.brresearchgate.netnih.gov In preclinical studies in mice, up to 14 metabolites have been detected for CA1 in the plasma. aacrjournals.orgcapes.gov.brresearchgate.netnih.gov Many of these metabolites have been identified using techniques such as liquid chromatography/mass spectroscopy. aacrjournals.orgcapes.gov.brresearchgate.netnih.gov

Initial studies comparing the pharmacokinetics and metabolism of CA4P and CA1P in tumor-bearing mice focused on the active components, CA4 and CA1. aacrjournals.orgcapes.gov.brnih.gov These studies found differences in the plasma and tumor areas under the curve between CA1 and CA4. aacrjournals.orgcapes.gov.brnih.gov For instance, in one study, plasma AUC values were 10.4 µg·h·ml⁻¹ for CA1 and 18.4 µg·h·ml⁻¹ for CA4, while tumor AUC values were 13.1 µg·h·ml⁻¹ for CA1 and 60.1 µg·h·ml⁻¹ for CA4 after administration of their respective prodrugs at 150 mg/kg. aacrjournals.orgcapes.gov.brnih.gov

In vitro metabolic comparisons suggest that CA1 may be metabolized to a more reactive species than CA4. aacrjournals.orgcapes.gov.brresearchgate.netnih.gov This potential for forming a more reactive metabolite could contribute to the observed differences in antitumor activity and altered pharmacokinetic profiles between CA1 and CA4. aacrjournals.orgcapes.gov.brnih.gov Oxidative metabolism of CA1 is known to produce quinone intermediates that have the potential to bind to nucleophiles and enhance oxidative stress. researchgate.net

Pharmacokinetic Data: Plasma and Tumor AUC after Prodrug Administration (150 mg/kg in mice) aacrjournals.orgcapes.gov.brnih.gov

CompoundPlasma AUC (µg·h·ml⁻¹)Tumor AUC (µg·h·ml⁻¹)
Combretastatin A-1 (CA1)10.413.1
Combretastatin A-4 (CA4)18.460.1

Dephosphorylation studies suggest that variable rates of tumor-specific prodrug dephosphorylation might explain pharmacokinetic differences. aacrjournals.org While in whole blood, CA4P was dephosphorylated faster than CA1P, both liver and tumor showed rapid degradation of the prodrug to the active species. aacrjournals.org

Comparative Pharmacokinetics of CA1P and CA4P

Comparative pharmacokinetic studies between combretastatin A-1 phosphate (CA1P) and combretastatin A-4 phosphate (CA4P), two soluble prodrugs designed to interact with tubulin and induce tumor vascular shutdown, have been conducted to understand if pharmacokinetic differences contribute to their observed differential antitumor activities. Preclinical investigations in NMRI mice bearing MAC29 tumors, following administration of a therapeutic dose of 150 mg/kg of either CA1P or CA4P, revealed distinct pharmacokinetic and metabolic profiles for these compounds and their active metabolites, combretastatin A-1 (CA1) and combretastatin A-4 (CA4). aacrjournals.orgcapes.gov.brnih.govaacrjournals.orgresearchgate.net

The metabolic pathways for both CA1 and CA4 are complex, with up to 14 metabolites identified for CA1 in plasma. aacrjournals.orgcapes.gov.brnih.govaacrjournals.orgresearchgate.net Initial analyses focused on the pharmacokinetics of the active metabolites, CA1 and CA4. In this mouse model, the plasma area under the curve (AUC) for CA4 was measured at 18.4 µg·h·ml⁻¹, while the plasma AUC for CA1 was 10.4 µg·h·ml⁻¹. aacrjournals.orgcapes.gov.brnih.govaacrjournals.org More significant differences were observed in tumor tissue concentrations. The tumor AUC for CA4 was substantially higher at 60.1 µg·h·ml⁻¹, compared to the tumor AUC of 13.1 µg·h·ml⁻¹ for CA1. aacrjournals.orgcapes.gov.brnih.govaacrjournals.org This indicates that tumor concentrations of CA1, including both peak concentrations and AUC, were considerably lower than those of CA4, with the tumor AUC for CA1 being approximately four-fold less than that for CA4. aacrjournals.orgcapes.gov.brnih.govaacrjournals.org Even when considering the combined AUCs of both the active forms and the prodrugs, the concentrations of CA1 and its related compounds in the tumor (27.1 µg·h·ml⁻¹) were lower than those of CA4 and its related compounds (61.6 µg·h·ml⁻¹). aacrjournals.org

In vitro studies comparing the dephosphorylation rates in whole blood indicated that CA4P was dephosphorylated more rapidly than CA1P. aacrjournals.org Furthermore, in vitro metabolic comparisons strongly suggested that CA1 undergoes metabolism into a more reactive species compared to CA4. aacrjournals.orgcapes.gov.brnih.govaacrjournals.orgresearchgate.net

Despite the observed differences in pharmacokinetic profiles, particularly the lower tumor exposure to CA1 compared to CA4, the preclinical study concluded that these pharmacokinetic variations are unlikely to fully account for the differential antitumor activity observed between the two compounds. aacrjournals.orgcapes.gov.brnih.govaacrjournals.orgresearchgate.net It was suggested that the improved antitumor activity and altered pharmacokinetic profile of CA1 might be attributable to the formation of a more reactive metabolite. aacrjournals.orgcapes.gov.brnih.govaacrjournals.orgresearchgate.net

Below is a table summarizing the plasma and tumor AUC findings from the comparative preclinical study in NMRI mice:

CompoundMatrixAUC (µg·h·ml⁻¹)
CA4Plasma18.4
CA1Plasma10.4
CA4Tumor60.1
CA1Tumor13.1

Clinical Development and Future Directions for Combretastatin A 1

Clinical Trials of Combretastatin (B1194345) A-1 Prodrugs (OXi4503)

OXi4503 has been investigated in clinical trials for various cancers, with a particular focus on hematologic malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). mycancergenome.orgnih.govoncotelic.comclinicalleader.com Its mechanism of action in these diseases involves both direct cytotoxicity to tumor cells and disruption of the tumor vasculature within the bone marrow microenvironment, which can protect leukemia cells from chemotherapy. oncotelic.combiospace.com

Phase I Studies and Dose-Finding

Phase 1 clinical trials have been conducted to evaluate the safety and determine appropriate dosing of OXi4503. An initial Phase 1 dose-finding study (NCT00977210) in 43 patients with advanced solid tumors escalated OXi4503 doses from 0.06 to 15.4 mg/m², defining a maximum tolerated dose (MTD) of 8.5 mg/m². nih.govbiospace.comglobenewswire.comaacrjournals.org Another Phase 1A trial (NCT01085656) specifically evaluated single-agent OXi4503 in 18 patients with relapsed/refractory AML and MDS, showing a manageable safety profile at doses up to 7.81 mg/m². nih.govbiospace.comglobenewswire.com Early evidence of single-agent activity was observed in one relapsed AML patient in this study who achieved a complete remission with incomplete count recovery (CRi) at a dose of 2.5 mg/m². nih.gov

Orphan Drug and Fast Track Designations

Recognizing the unmet medical need in AML, OXi4503 has received regulatory designations to potentially expedite its development. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to OXi4503 for the treatment of AML. biospace.comashpublications.orgaml-hub.com This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need. OXi4503 has also been granted Orphan Drug designation by the FDA and in Europe for the treatment of AML. wikipedia.orgashpublications.orgbiospace.com Additionally, OXi4503 has received Pediatric Disease Designation for the treatment of AML due to genetic mutations that disproportionately affect pediatric patients. biospace.comnursingcenter.com

Overcoming Challenges in Clinical Translation

Despite the promise of combretastatins, including Combretastatin A-1, their clinical translation has faced challenges, primarily related to their chemical stability and pharmaceutical properties. taylorandfrancis.comnih.gov

Instability and Isomerization (cis-to-trans)

A significant challenge for stilbenoids like Combretastatin A-1 and the more extensively studied Combretastatin A-4 is the instability of their cis configuration. nih.govresearchgate.netmdpi.com The cis (or Z-) configuration across the ethylene (B1197577) bridge connecting the two phenyl rings is crucial for their potent antitubulin and vascular disrupting activity. taylorandfrancis.comnih.govresearchgate.net However, this cis double bond can readily undergo isomerization to the less active or inactive trans (or E-) configuration when exposed to factors such as heat, light, or acidic conditions. nih.govresearchgate.netmdpi.com This cis-to-trans isomerization can lead to a significant reduction in cytotoxic activity, limiting the efficacy and predictability of treatment. researchgate.netmdpi.com

Development of Stable Analogues and Delivery Systems

To address the issues of instability, poor water solubility (for the parent compounds), and to improve therapeutic profiles, efforts have been directed towards the development of stable analogues and advanced delivery systems. nih.govmdpi.comnih.govproquest.com The development of prodrugs, such as OXi4503 (Combretastatin A1 diphosphate), is one strategy to improve water solubility and potentially enhance stability compared to the parent compound. taylorandfrancis.comresearchgate.net

Another approach involves synthesizing conformationally restricted analogues where the labile cis double bond is replaced with a stable ring system, such as five-membered or six-membered heterocycles, to lock the molecule in a cis-like orientation and prevent isomerization. nih.govresearchgate.netnih.gov While much of the research in this area has focused on Combretastatin A-4 analogues, the principles are applicable to Combretastatin A-1. nih.govmdpi.com

Furthermore, the use of nano-based formulations and drug delivery systems is being explored to improve the solubility, stability, circulation time, and tumor targeting of combretastatin derivatives. researchgate.netnih.govnih.gov These systems can potentially protect the drug from degradation and isomerization in vivo and deliver it more effectively to the tumor site, thereby enhancing efficacy and reducing off-target effects. nih.govnih.gov

Here is a summary of key findings from clinical trials of OXi4503:

Study (Identifier)Patient PopulationOXi4503 Dose Range (Single Agent)OXi4503 MTD (Single Agent)Combination AgentOXi4503 MTD (Combination)Key FindingsCitation
NCT00977210Advanced Solid Tumors0.06 - 15.4 mg/m²8.5 mg/m²NoneN/AManageable safety profile, early anti-vascular effects. nih.govbiospace.comglobenewswire.comaacrjournals.org
NCT01085656Relapsed/Refractory AML and MDSUp to 7.81 mg/m²Not explicitly statedNoneN/AManageable safety profile, early single-agent activity in one AML patient. nih.govbiospace.comglobenewswire.commycancergenome.org
NCT02576301 (OX1222)Relapsed/Refractory AML and MDSInvestigated in combinationN/ACytarabine (B982) (ARA-C)9.76 mg/m²Manageable safety, 19% ORR in evaluable AML patients (CR/CRi). nih.govclinicalleader.comcancer.govmycancergenome.org

Here is a summary of regulatory designations for OXi4503:

DesignationRegulatory BodyIndication (if specified)Citation
Fast TrackFDAAML biospace.comashpublications.orgaml-hub.com
Orphan DrugFDAAML wikipedia.orgashpublications.orgbiospace.com
Orphan DrugEuropeAML biospace.com
Pediatric DiseaseFDAPediatric AML (specific mutations) biospace.comnursingcenter.com

Drug Resistance Mechanisms related to Combretastatin A-1

Despite the promising activity of combretastatin A-1 and its prodrugs, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms underlying this resistance is crucial for improving therapeutic outcomes.

Cross-resistance in Multidrug Resistant (MDR) Cell Lines

Studies have investigated the efficacy of combretastatin A-1 against multidrug resistant (MDR) cell lines. In contrast to combretastatin A-4, which has shown effectiveness against some cell lines with acquired resistance to agents like daunorubicin (B1662515), combretastatin A-1 has demonstrated a high degree of cross-resistance in certain daunorubicin-resistant P388 cell lines. nih.gov This suggests that mechanisms conferring resistance to other chemotherapeutic agents can also impact the effectiveness of Combretastatin A-1. nih.gov

Drug Efflux Processes and ABC Transporters (e.g., P-glycoprotein, BCRP)

A key mechanism contributing to multidrug resistance involves the overexpression of ATP-binding cassette (ABC) efflux transporters. mdpi.comescholarship.org These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump drugs out of cancer cells, thereby reducing intracellular drug concentrations and limiting their cytotoxic effects. mdpi.comescholarship.orgnih.gov

Research indicates that drug efflux processes mediated by ABC transporters play a role in the observed cross-resistance to Combretastatin A-1. nih.gov Specifically, studies have proposed that the cross-resistance to Combretastatin A-1 in certain resistant cell lines occurs, at least in part, due to an increased affinity of the drug efflux process for Combretastatin A-1 compared to Combretastatin A-4. nih.gov While some studies on CA-4 resistance have shown that resistance was non-MDR-1-mediated with undetectable levels of P-gp protein, other research on CA4P resistant cell lines has indicated that increased expression of efflux pump proteins such as P-glycoprotein and MRP1 might contribute to resistance. iiarjournals.orgcity.ac.uk Resistance to CA4P in one study was reversed by an inhibitor of MRP1, suggesting its significant contribution to the developed resistance. city.ac.uk Given the structural similarities and shared mechanism of action with CA-4, it is plausible that ABC transporters, including P-gp and BCRP, could also be involved in the efflux of Combretastatin A-1, contributing to resistance in certain cellular contexts.

Emerging Therapeutic Applications and Research Avenues

Beyond its established role as a vascular disrupting agent in oncology, research into Combretastatin A-1 and its derivatives is exploring new therapeutic applications and strategies to enhance its efficacy.

Antibody-Drug Conjugates (ADCs) with Combretastatin A-1 Payloads

Antibody-Drug Conjugates (ADCs) represent a promising approach for targeted cancer therapy, combining the specificity of antibodies to deliver highly potent cytotoxic payloads directly to cancer cells. biochempeg.com While Combretastatin A-4 has been more frequently investigated as a payload in the construction of novel ADCs, allowing for efficient targeting of the cytotoxic agent to specific tumors, the potent cytotoxic nature of Combretastatin A-1 also makes it a potential candidate for use as an ADC payload. researchgate.netnih.govresearchgate.net This strategy aims to improve the therapeutic window and reduce systemic toxicity by concentrating the cytotoxic effect at the tumor site. biochempeg.com

Potential in Non-Cancerous Disorders with Abnormal Vascularization

The vascular disrupting action of combretastatin derivatives, including Combretastatin A-1, suggests potential applications beyond oncology in disorders characterized by abnormal vascularization. researchgate.netnih.gov Conditions involving pathological neovascularization, such as macular degeneration, are being explored as potential targets for vascular disrupting agents like combretastatin A4 phosphate (B84403). nih.gov Given that Combretastatin A-1 and its phosphate prodrug also exert significant effects on tumor vascularity, it is conceivable that they could hold potential for treating certain non-cancerous conditions driven by aberrant blood vessel formation. nih.govmdpi.com

Combination with Epigenetic Modifiers (e.g., HDAC inhibitors)

Combining Combretastatin A-1 with epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, represents another avenue of research aimed at enhancing its therapeutic efficacy and potentially overcoming resistance mechanisms. Epigenetic modifications play a significant role in the development of therapy resistance in cancer. openaccessjournals.com HDAC inhibitors are an emerging class of cancer therapeutics that can influence gene expression by affecting chromatin structure. openaccessjournals.commedsci.org Preclinical studies have shown that HDAC inhibitor-induced chromatin decondensation can facilitate the access of DNA-damaging agents to their targets, enhancing their cytotoxic effects. openaccessjournals.com While research specifically combining Combretastatin A-1 with HDAC inhibitors is ongoing, the rationale for such combinations lies in the potential for epigenetic modulation to enhance the activity of tubulin-targeting agents and overcome resistance mechanisms that may involve altered gene expression or chromatin structure. Combinations of DNMT and HDAC inhibitors have shown synergistic gene downregulation in acute myeloid leukemia cells. nih.gov Exploring similar synergistic effects with Combretastatin A-1 could lead to improved treatment strategies.

Q & A

Q. What are the primary synthetic routes for Combretastatin A-1, and how do they influence experimental reproducibility?

CA-1 synthesis typically employs strategies like the Perkin reaction and protecting-group chemistry . For example, starting with 2,3,4-trihydroxybenzaldehyde, researchers use sequential methylation and phenol protection to avoid side reactions during stilbene formation. Key steps include isomerization and catalytic hydrogenation to achieve the (Z)-configured double bond critical for activity . Reproducibility hinges on precise control of reaction conditions (e.g., solvent polarity, temperature) and chromatographic purification to isolate intermediates.

Q. What experimental models are commonly used to evaluate CA-1’s antitumor activity?

  • In vitro : HepG2 (hepatocellular carcinoma) cells assess apoptosis via mitochondrial membrane potential loss and caspase activation. Tumor-associated macrophages (TAMs) are co-cultured to study immunomodulatory effects .
  • In vivo : Subcutaneous HepG2 xenografts in mice measure tumor volume reduction, while orthotopic liver cancer models evaluate vascular disruption and apoptosis enhancement .

Q. How does CA-1 inhibit microtubule dynamics, and what downstream pathways are affected?

CA-1 binds the colchicine site on β-tubulin, inducing rapid depolymerization. This disrupts mitotic spindle assembly, arresting cells in G2/M phase. Secondary effects include AKT inactivation, which suppresses Wnt/β-catenin signaling, reducing tumor cell proliferation and angiogenesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of CA-1 derivatives with improved stability?

SAR analysis reveals that the 3,4,5-trimethoxyphenyl group and (Z)-stilbene configuration are critical for tubulin binding. Modifications like fluorination at the B-ring or prodrug formulations (e.g., phosphate esters) enhance solubility while retaining potency. However, the 2,3-dihydroxy moiety in CA-1 is prone to oxidation, limiting its utility; replacing this with stable bioisosteres (e.g., methylenedioxy) is under investigation .

Q. What methodological challenges arise when reconciling contradictory efficacy data across CA-1 studies?

Discrepancies often stem from heterogeneous exposure metrics (e.g., dosing schedules, tumor vascularization) or model-specific variables (e.g., TAM density in co-cultures). To address this, researchers should:

  • Standardize in vitro assays (e.g., use synchronized cell populations).
  • Perform dose-response meta-analyses to identify therapeutic windows .
  • Validate findings across multiple tumor types (e.g., breast vs. liver cancer) .

Q. Why is developing CA-1 prodrugs challenging, and what strategies mitigate instability?

The 2,3-dihydroxy groups in CA-1 oxidize readily to quinones, reducing bioavailability. Phosphate prodrugs (e.g., CA-1P) improve water solubility but require enzymatic activation in vivo. Recent approaches include:

  • Nanoparticle encapsulation to protect the labile dihydroxy unit.
  • Dual-targeting prodrugs that release CA-1 and antioxidants (e.g., glutathione) to counteract oxidative degradation .

Q. How can researchers optimize preclinical studies to account for CA-1’s vascular-disrupting effects?

  • Use dynamic contrast-enhanced MRI to monitor tumor blood flow changes.
  • Integrate multiplex immunohistochemistry to quantify endothelial cell apoptosis and pericyte coverage post-treatment.
  • Combine CA-1 with anti-angiogenic agents (e.g., VEGF inhibitors) to evaluate synergistic effects .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing CA-1’s dose-response in heterogeneous tumor models?

  • Mixed-effects models account for inter-animal variability in xenograft studies.
  • Time-to-event analysis (e.g., Kaplan-Meier) assesses survival benefits in orthotopic models.
  • Bayesian meta-analysis pools data from disparate studies to estimate overall effect sizes .

Q. How should researchers validate CA-1’s mechanism in multidrug-resistant (MDR) cancer cells?

  • Compare intracellular CA-1 accumulation in MDR vs. wild-type cells using LC-MS/MS .
  • Co-administer CA-1 with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement.
  • Measure tubulin polymerization rates via fluorescence-based assays in lysates from resistant lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.